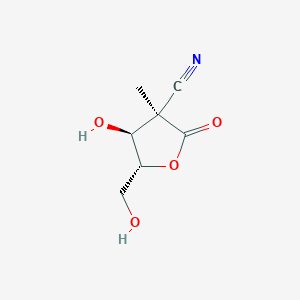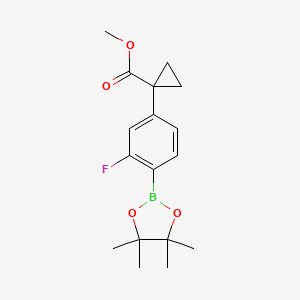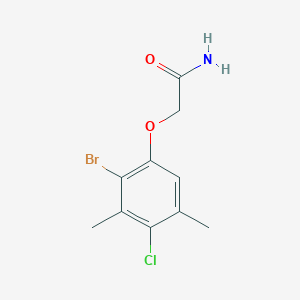
2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)acetamide is an organic compound with the molecular formula C10H11BrClNO2 It is characterized by the presence of bromine, chlorine, and dimethyl groups attached to a phenoxyacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)acetamide typically involves the reaction of 2-bromo-4-chloro-3,5-dimethylphenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium carbonate, or other bases in polar solvents.
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Major Products Formed
Substitution: Various substituted phenoxyacetamides.
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Scientific Research Applications
2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with essential cellular processes. The exact molecular pathways and targets are still under investigation, but it is believed to disrupt cell membrane integrity and enzyme function.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-4-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
- 2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-N,N-dicyclohexylacetamide
- 2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-N-(2-isopropyl-6-methylphenyl)acetamide
Uniqueness
2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)acetamide is unique due to its specific combination of bromine, chlorine, and dimethyl groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Properties
Molecular Formula |
C10H11BrClNO2 |
|---|---|
Molecular Weight |
292.55 g/mol |
IUPAC Name |
2-(2-bromo-4-chloro-3,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C10H11BrClNO2/c1-5-3-7(15-4-8(13)14)9(11)6(2)10(5)12/h3H,4H2,1-2H3,(H2,13,14) |
InChI Key |
VCJTZHBEFNWVFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)Br)OCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


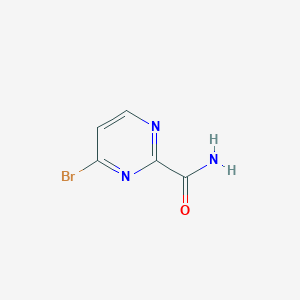
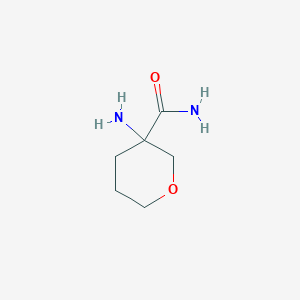

![(1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B13019977.png)
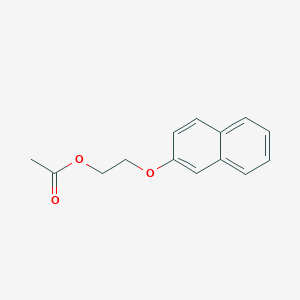
![4-Chloro-[3,3'-bipyridin]-2-amine](/img/structure/B13019993.png)
![{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine](/img/structure/B13019999.png)
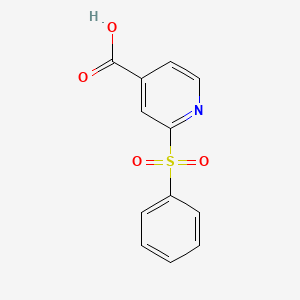
![dimethyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine](/img/structure/B13020007.png)
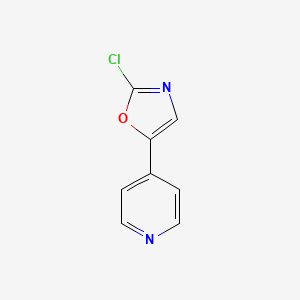
![tert-butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-1H-indazole-1-carboxylate](/img/structure/B13020019.png)
![5-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13020021.png)
